

# Application Notes and Protocols: Chiral Phosphoric Acid-Catalyzed Enantioselective Allylboration

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## Compound of Interest

Compound Name: *Allylboronic acid*

Cat. No.: *B1609749*

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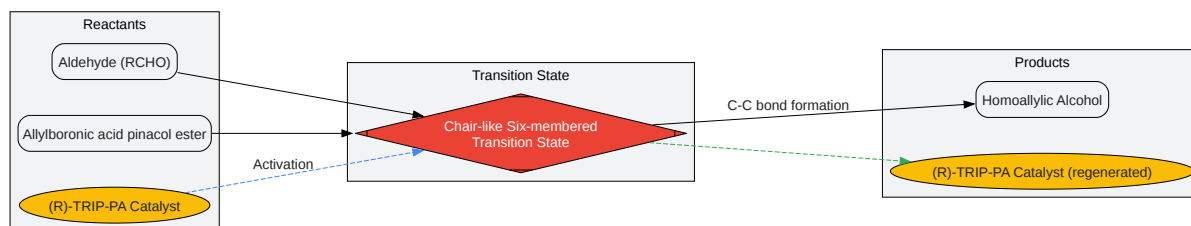
## Introduction

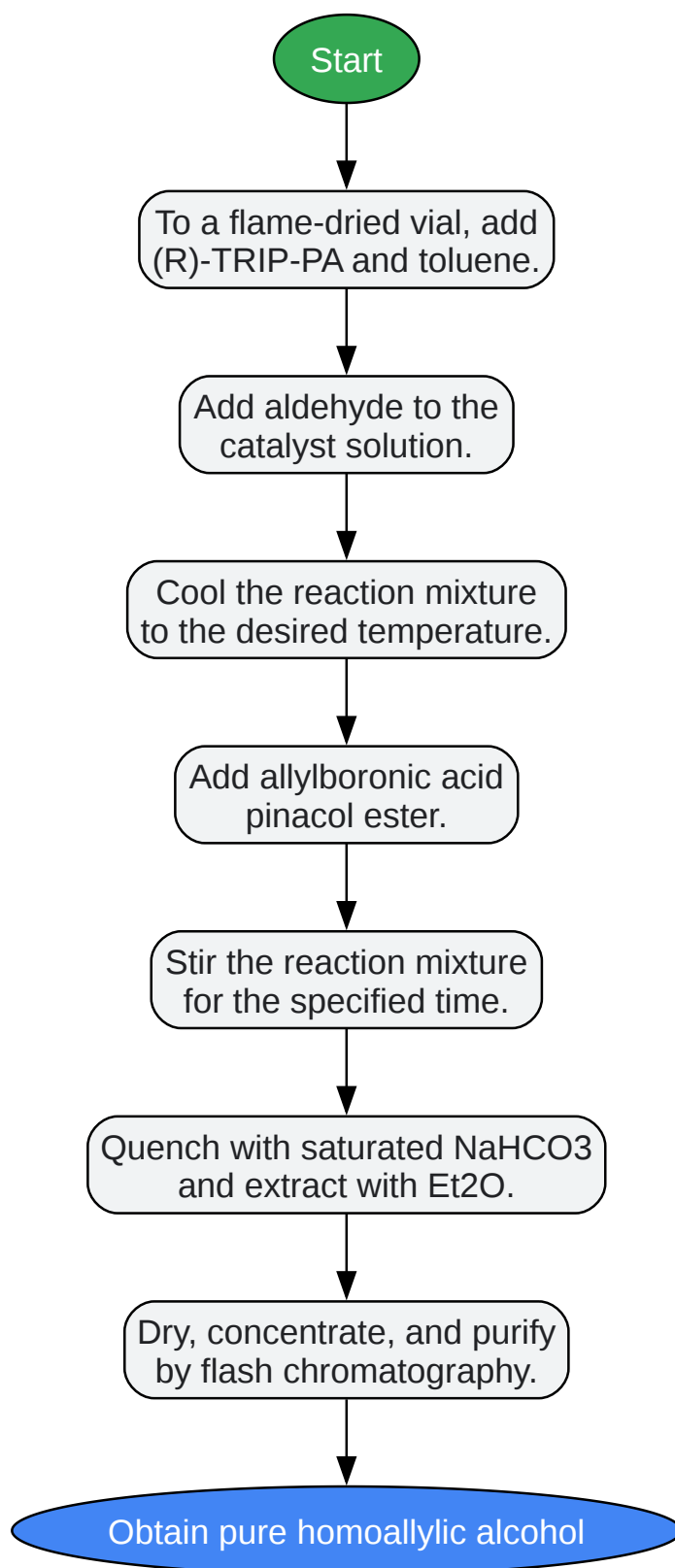
The enantioselective allylboration of carbonyl compounds is a powerful and widely utilized transformation in organic synthesis for the construction of chiral homoallylic alcohols. These structural motifs are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals.<sup>[1][2]</sup> Among the various catalytic systems developed for this reaction, chiral phosphoric acids (CPAs) have emerged as a particularly effective class of Brønsted acid catalysts.<sup>[1][3]</sup> This methodology offers several advantages, including operational simplicity, the use of stable and commercially available reagents, and typically low catalyst loadings (1-5 mol%).<sup>[1]</sup> The reactions proceed with high yields and excellent enantioselectivities across a broad range of aldehyde substrates, including aromatic, heteroaromatic,  $\alpha,\beta$ -unsaturated, and aliphatic aldehydes.<sup>[1][4]</sup>

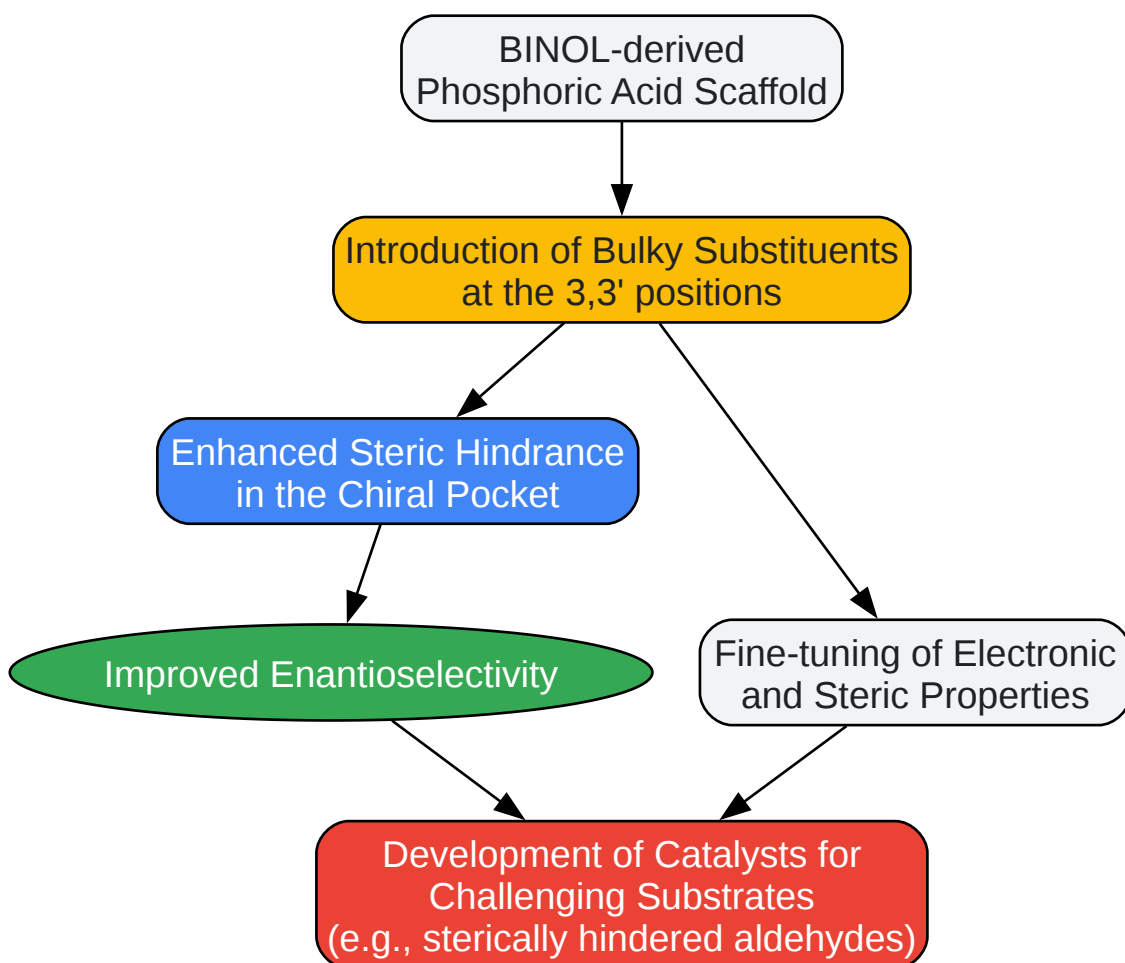
## Reaction Mechanism and Stereochemical Model

The chiral phosphoric acid-catalyzed allylboration of aldehydes is proposed to proceed through a highly organized, chair-like six-membered cyclic transition state.<sup>[1]</sup> The CPA catalyst activates the allylboronate reagent by forming a hydrogen bond with one of the boronate oxygen atoms.<sup>[1]</sup> Computational studies suggest that the catalyst's proton interacts with the pseudo-axial oxygen of the pinacol boronate, while the phosphoryl oxygen of the catalyst is

stabilized by an interaction with the formyl hydrogen of the aldehyde.<sup>[1]</sup> This dual activation and highly ordered transition state assembly are responsible for the high levels of stereocontrol observed in this transformation. The bulky substituents on the 3,3'-positions of the BINOL backbone of the CPA catalyst play a crucial role in differentiating the two enantiotopic faces of the aldehyde.







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## References

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- 3. researchgate.net [researchgate.net]
- 4. Chiral Brønsted acid-catalyzed allylboration of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

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